N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Thiazolo and Triazolo Pyrimidines
The compound N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be synthesized through alkylation and cyclisation processes. This includes the formation of S-alkyl derivatives and subsequent conversion into various thiazolo and triazolo pyrimidines derivatives (Haiza et al., 2000).
Formation of Thiazolo Pyrimidine Derivatives
The compound serves as a key intermediate for synthesizing a range of thiazolo[3,2-a]pyrimidine derivatives. This process involves reactions with different reagents, leading to the creation of novel compounds with potential biological activities (Fadda et al., 2013).
Structural and Conformational Studies
- Conformational Features and Intermolecular Interactions: Structural modifications in thiazolo[3,2-a]pyrimidines, including the compound , significantly impact their conformational features and intermolecular interactions. This understanding is crucial for designing compounds with desired properties (Nagarajaiah & Begum, 2014).
Biological Activities
Anti-Inflammatory Potential
Some derivatives of thiazolo[3,2-a]pyrimidine exhibit moderate anti-inflammatory activities. Understanding the structural requirements for this activity can guide the development of new anti-inflammatory agents (Tozkoparan et al., 1999).
QSAR Analysis for Anti-Inflammatory Applications
Quantitative structure-activity relationship (QSAR) analysis of thiazolo pyrimidine derivatives, including the compound , has shown that certain structural features contribute to their anti-inflammatory potential. This is crucial for designing more effective anti-inflammatory drugs (Sawant et al., 2012).
Antimicrobial Activity
Some thiazolo[3,2-a]pyrimidine derivatives demonstrate antimicrobial activity. This finding opens avenues for the development of new antimicrobial agents (Gein et al., 2015).
Crystallographic Analysis
- Crystal Structure Analysis: Crystallographic studies of related thiazolo[3,2-a]pyrimidine compounds provide insights into their molecular structure and interaction patterns. Such studies are critical for understanding the physical and chemical properties of these compounds (Jotani et al., 2009).
Mechanism of Action
Target of Action
The compound N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with multiple targets, inducing various biological effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-benzyl-2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-15-13-24-20(26)18(12-22-21(24)27-15)19(25)23(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHECHXJYTOERRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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